

# A Comparative Guide to the Thermoelectric Efficiency of CoSb<sub>3</sub> and Bi<sub>2</sub>Te<sub>3</sub>

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## Compound of Interest

Compound Name: Cobalt antimonide

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An in-depth analysis for researchers and scientists on the performance of two prominent thermoelectric materials.

In the quest for efficient waste heat recovery and solid-state cooling technologies, the performance of thermoelectric materials is paramount. Among the vast array of candidates, **cobalt antimonide** (CoSb<sub>3</sub>) and bismuth telluride (Bi<sub>2</sub>Te<sub>3</sub>) have emerged as key materials, each excelling in different temperature regimes. This guide provides a comprehensive comparison of their thermoelectric efficiencies, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal material for their specific applications.

## Performance Overview

The thermoelectric efficiency of a material is quantified by the dimensionless figure of merit, ZT, which is defined as  $ZT = (S^2\sigma T)/\kappa$ , where S is the Seebeck coefficient,  $\sigma$  is the electrical conductivity, T is the absolute temperature, and  $\kappa$  is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material.

Bismuth Telluride (Bi<sub>2</sub>Te<sub>3</sub>) is a well-established thermoelectric material that exhibits its peak performance near room temperature, making it ideal for cooling applications and low-temperature power generation.<sup>[1]</sup> Its alloys, such as those with antimony and selenium, are the cornerstone of the current commercial thermoelectric module market.<sup>[1]</sup>

**Cobalt Antimonide** ( $\text{CoSb}_3$ ), a member of the skutterudite family of materials, is a promising candidate for mid-to-high temperature thermoelectric applications, typically in the range of 500-900 K.[2] Its cage-like crystal structure allows for "phonon-glass electron-crystal" behavior, where the rattling of guest atoms within the cages scatters heat-carrying phonons, thereby reducing thermal conductivity without significantly affecting electrical conductivity.[2]

## Quantitative Performance Comparison

The following tables summarize the key thermoelectric properties of  $\text{CoSb}_3$  and  $\text{Bi}_2\text{Te}_3$ . It is important to note that the data presented is a compilation from various research papers, and direct comparison should be considered with caution due to potential variations in material synthesis, doping, and measurement conditions.

Table 1: Comparison of Thermoelectric Properties of  $\text{CoSb}_3$  and  $\text{Bi}_2\text{Te}_3$

| Property                             | $\text{CoSb}_3$  | $\text{Bi}_2\text{Te}_3$                                  |
|--------------------------------------|--|---|
| Optimal Temperature Range            | Mid-to-High (500 K - 900 K)  | Near Room Temperature (300 K - 400 K)                     |
| Typical ZT max                       | ~1.0 - 1.7 (doped/filled)[3]   | ~1.0 - 1.4 (alloys/nanostructured)[1]                     |
| Seebeck Coefficient (S)              | High, can be tuned with doping   | High, sensitive to stoichiometry and doping               |
| Electrical Conductivity ( $\sigma$ ) | Moderate to high   | High  |
| Thermal Conductivity ( $\kappa$ )    | Relatively high in pure form, significantly reduced by filling/doping[2] | Low, can be further reduced by nanostructuring            |
| Material Type                        | Can be n-type or p-type through doping                                   | Typically n-type, can be made p-type with Sb substitution |

Table 2: Temperature-Dependent Thermoelectric Properties

| Temperature (K) | Material   | Seebeck Coefficient ( $\mu\text{V/K}$ ) | Electrical Conductivity ( $10^5 \text{ S/m}$ ) | Thermal Conductivity ( $\text{W/m}\cdot\text{K}$ ) | ZT         |
|-----------------|--|---|--|--|------------|
| 300             | $\text{Bi}_2\text{Te}_3$ (p-type single crystal) [4] | +287                                    | $\sim 0.08$                                    | $\sim 1.5$   | $\sim 0.8$ |
| 323             | $\text{Bi}_2\text{Te}_3$ (Na-doped)[5]               | -200                                    | $\sim 1.0$                                     | $\sim 1.2$   | $\sim 1.1$ |
| 500             | $\text{CoSb}_3$ (Mn-doped thin film)[6]              | -70                                     | $\sim 0.01$                                    | -  | -          |
| 540             | $\text{CoSb}_3$ (non-doped)[6]                       | +160                                    | $\sim 0.07$                                    | -  | -          |
| 620             | $\text{CoSb}_3$ (Mg-filled)[7]                       | -                                       | -  | -  | 0.33       |
| 623             | $\text{CoSb}_3$ (Ag/Ti co-doped thin film)[3]        | -                                       | $\sim 0.68$                                    | -  | -          |
| 773             | $\text{CoSb}_3$ (Te-doped)[8]                        | -                                       | -  | $\sim 0.9$   | -          |

Note: The data in this table is collated from multiple sources and direct comparison should be made with caution.

## Experimental Protocols

The accurate characterization of thermoelectric materials is crucial for evaluating their performance. The following are detailed methodologies for key experiments.

## Material Synthesis

$\text{CoSb}_3$  Synthesis (Solvothermal Method):[9]

- **Precursor Preparation:** Analytically pure  $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$  and  $\text{SbCl}_3$  are used as starting materials.
- **Reaction:** The precursors are dissolved in ethanol within a Teflon-lined stainless-steel autoclave. A reducing agent, such as  $\text{NaBH}_4$ , is added to the solution.
- **Solvothermal Reaction:** The autoclave is sealed and maintained at a temperature of approximately  $240^\circ\text{C}$  for 72 hours.
- **Product Recovery:** After cooling to room temperature, the black precipitate is filtered, washed with ethanol and deionized water, and dried under vacuum.

#### $\text{Bi}_2\text{Te}_3$ Synthesis (Hydrothermal Method):[\[10\]](#)

- **Precursor Preparation:** Bismuth nitrate ( $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ ) and tellurium powder are used as precursors.
- **Reaction:** The precursors are dissolved in a solution of ethylene glycol and deionized water containing a surfactant such as polyvinylpyrrolidone (PVP) and a mineralizer like  $\text{NaOH}$ .
- **Hydrothermal Reaction:** The mixture is placed in a Teflon-lined stainless-steel autoclave and heated to a temperature of around  $180^\circ\text{C}$  for 24 hours.
- **Product Recovery:** The resulting precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in a vacuum oven.

## Thermoelectric Property Measurements

1. **Seebeck Coefficient and Electrical Resistivity (Four-Probe Method):** This method is widely used for the simultaneous measurement of the Seebeck coefficient and electrical resistivity.

- **Sample Preparation:** The synthesized powder is typically consolidated into a dense pellet or a bar-shaped sample by techniques like spark plasma sintering (SPS) or hot pressing.
- **Apparatus:** A four-probe setup consists of four equally spaced, spring-loaded probes that make contact with the sample. Two outer probes are used to pass a constant DC current through the sample, while the two inner probes measure the voltage drop.

- Measurement Procedure:

- The sample is mounted in a holder, and the four probes are brought into contact with its surface.
- For electrical resistivity ( $\rho$ ), a known current ( $I$ ) is passed through the outer probes, and the voltage ( $V$ ) across the inner probes is measured. The resistivity is calculated using the formula  $\rho = (V/I) * A/L$ , where  $A$  is the cross-sectional area and  $L$  is the distance between the inner probes.
- For the Seebeck coefficient ( $S$ ), a temperature gradient ( $\Delta T$ ) is established across the length of the sample by a small heater at one end and a heat sink at the other.
- The voltage ( $\Delta V$ ) generated between the two inner probes due to the temperature difference is measured. The Seebeck coefficient is then calculated as  $S = -\Delta V/\Delta T$ .
- Measurements are typically performed under vacuum or in an inert atmosphere to minimize heat loss and oxidation at high temperatures.

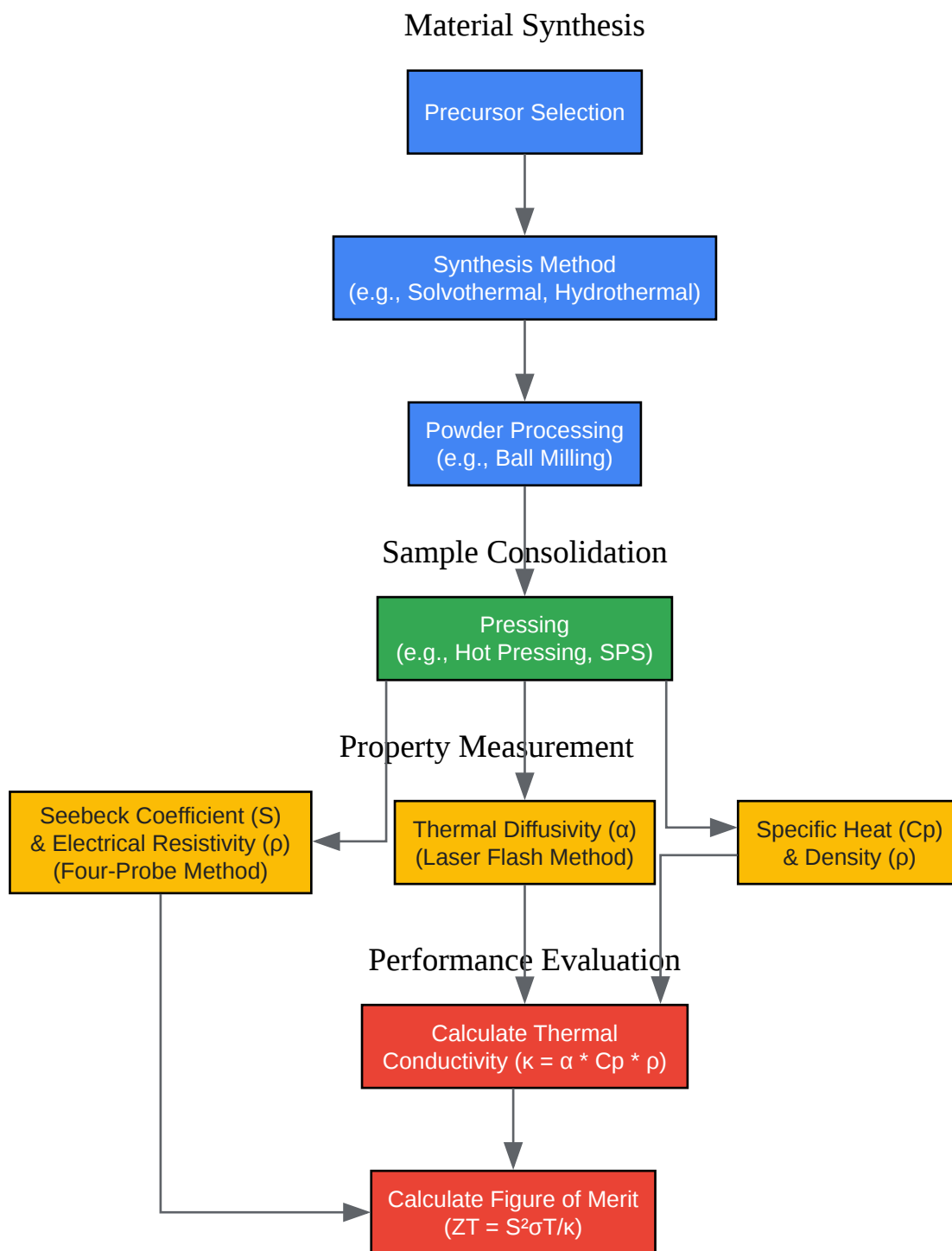
2. Thermal Conductivity (Laser Flash Method): The laser flash method is a standard technique for measuring the thermal diffusivity ( $\alpha$ ) of a material, from which the thermal conductivity ( $\kappa$ ) can be calculated.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Sample Preparation: A small, thin, disc-shaped sample with parallel and smooth surfaces is prepared. The surfaces are often coated with a thin layer of graphite to enhance the absorption of the laser pulse and the emission of infrared radiation.
- Apparatus: A laser flash apparatus consists of a high-energy laser (or flash lamp), a sample holder within a furnace, and an infrared (IR) detector.
- Measurement Procedure:
  - The sample is placed in the furnace and heated to the desired measurement temperature.
  - The front face of the sample is irradiated with a short, high-intensity laser pulse.

- The IR detector focused on the rear face of the sample records the temperature rise as a function of time.
- The thermal diffusivity ( $\alpha$ ) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise ( $t_{1/2}$ ), using the formula  $\alpha = 0.1388 * L^2/t_{1/2}$ , where L is the sample thickness.
- The thermal conductivity ( $\kappa$ ) is then calculated using the equation  $\kappa = \alpha * C_p * \rho$ , where  $C_p$  is the specific heat capacity and  $\rho$  is the density of the material.  $C_p$  and  $\rho$  must be measured separately.

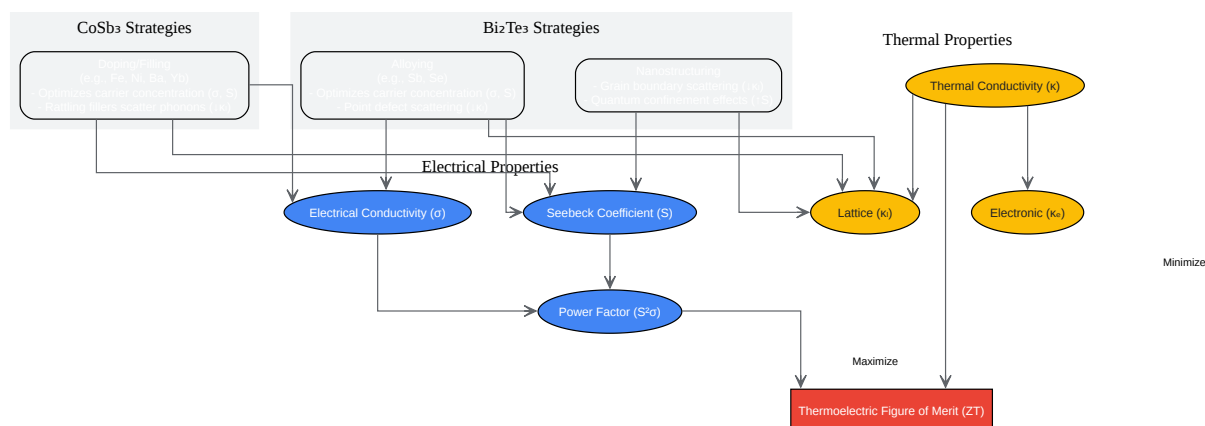
## Visualizations

The following diagrams illustrate key concepts in the comparison of  $\text{CoSb}_3$  and  $\text{Bi}_2\text{Te}_3$ .



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**Figure 1:** Experimental workflow for thermoelectric material characterization.



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**Figure 2:** Factors influencing the ZT of CoSb<sub>3</sub> and Bi<sub>2</sub>Te<sub>3</sub>.

## Conclusion

Both CoSb<sub>3</sub> and Bi<sub>2</sub>Te<sub>3</sub> are vital materials in the field of thermoelectrics, each with a distinct operational niche. Bi<sub>2</sub>Te<sub>3</sub> and its alloys remain the undisputed champions for near-room-temperature applications. In contrast, for waste heat recovery at medium to high temperatures, filled and doped CoSb<sub>3</sub> skutterudites offer superior performance. The continuous development of novel synthesis techniques, such as nanostructuring and advanced doping strategies, holds the promise of further enhancing the ZT values of both material systems, thereby expanding their applicability in future energy conversion technologies. This guide provides a foundational understanding for researchers to navigate the complexities of these materials and make informed decisions for their research and development endeavors.



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